N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3,5-dimethoxybenzamide
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Overview
Description
N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE is a complex organic compound that features multiple functional groups, including benzoate, pyrimidine, and indole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,5-dimethoxybenzoic acid, 4,6-dimethyl-2-pyrimidinamine, and 5-methoxyindole. These intermediates are then coupled through a series of reactions, including acylation, amidation, and guanylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions employed. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE
- N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE
Uniqueness
The uniqueness of N’‘-(3,5-DIMETHOXYBENZOYL)-N-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]GUANIDINE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H30N6O4 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C27H30N6O4/c1-16-10-17(2)31-27(30-16)33-26(32-25(34)19-11-21(36-4)13-22(12-19)37-5)28-9-8-18-15-29-24-7-6-20(35-3)14-23(18)24/h6-7,10-15,29H,8-9H2,1-5H3,(H2,28,30,31,32,33,34) |
InChI Key |
MYOIGENDKZLVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C4=CC(=CC(=C4)OC)OC)C |
Origin of Product |
United States |
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